5-(Bromomethyl)-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. This compound features bromine and iodine substituents, which significantly influence its chemical properties and reactivity. The molecular formula of 5-(Bromomethyl)-3-iodo-1H-indazole is with a molecular weight of approximately 336.96 g/mol. Its unique structure contributes to its potential applications in medicinal chemistry and organic synthesis .
5-(Bromomethyl)-3-iodo-1H-indazole can be synthesized through various halogenation reactions involving indazole derivatives. It is classified under indazoles, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound serves as an important precursor in the synthesis of more complex indazole derivatives used in drug development .
The synthesis of 5-(Bromomethyl)-3-iodo-1H-indazole typically involves the halogenation of 6-methylindazole. Common methods include:
For instance, one effective method involves treating 6-bromo-1H-indazole with iodine in the presence of potassium hydroxide, resulting in the desired iodinated product. The reaction can be monitored using techniques such as thin-layer chromatography to ensure completion and purity .
The molecular structure of 5-(Bromomethyl)-3-iodo-1H-indazole features:
The compound's structural data can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity .
5-(Bromomethyl)-3-iodo-1H-indazole is capable of undergoing various chemical reactions:
For nucleophilic substitutions, polar aprotic solvents like dimethyl sulfoxide are often employed, while oxidation reactions may utilize reagents such as potassium permanganate. The specific conditions can lead to diverse products depending on the nucleophile used .
The mechanism of action for 5-(Bromomethyl)-3-iodo-1H-indazole involves its interaction with biological targets, including enzymes and receptors. The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for its anticancer activity. This interaction is facilitated by the presence of halogen substituents that enhance binding affinity .
Relevant data from studies indicate that the compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry .
5-(Bromomethyl)-3-iodo-1H-indazole has several scientific uses:
Polyhalogenated indazoles serve as privileged scaffolds in drug discovery due to their capacity for strategic functionalization and enhanced target binding. The incorporation of halogens (Br, I, Cl, F) at specific ring positions profoundly influences molecular properties:
Table 1: Impact of Halogen Position on Indazole Bioactivity [6] [8]
Substituent Pattern | Target Engagement | Clinical Application |
---|---|---|
3-Iodo, 5-bromo | Kinase hinge region binding | Axitinib (RCC treatment) |
3-Chloro, 6-fluoro | ERα antagonism | Brilanestrant (breast cancer) |
5-Bromomethyl, 3-iodo | Covalent protein binding | PROTAC warheads (investigational) |
These halogen-driven properties underpin over 60% of FDA-approved indazole drugs (2016–2024), including pazopanib and niraparib [8].
This bifunctional compound (Mol. Wt. 326.93, CAS 1360954-43-3) exhibits dual reactivity essential for advanced therapeutics:
Table 2: Synthetic Applications of 5-(Bromomethyl)-3-iodo-1H-indazole [3] [8] [10]
Reaction Type | Conditions | Product Class | Yield Range |
---|---|---|---|
Suzuki coupling | Pd(PPh~3~)~4~, K~2~CO~3~, 80°C | 3-Aryl-5-(bromomethyl)indazoles | 70–85% |
Nucleophilic substitution | RSH/RNH~2~, DIPEA, DMF, 25°C | Thioethers/amines for PROTACs | 90–95% |
Carbonylation | CO, PdCl~2~, Mo(CO)~6~, 100°C | 3-Carboxy-5-(bromomethyl)indazoles | 65% |
Notably, its crystalline yellow solid form (purity ≥95%, storage: 0–8°C) facilitates precise stoichiometric control in multistep syntheses [10].
Halogenated indazole evolution reflects three key phases:
Table 3: Milestones in Halogenated Indazole Drug Development [6] [8]
Year | Compound | Halogen Pattern | Therapeutic Breakthrough |
---|---|---|---|
1970 | Bendazac | 5-Bromo | First indazole NSAID |
1991 | Granisetron | 3-Chloro | 5-HT~3~ antagonism for emesis |
2009 | Pazopanib | 5-Bromo, 3-iodo type | VEGFR/PDGFR inhibition for RCC |
2017 | Nemiralisib | 6-Bromo | PI3Kδ inhibition for COPD |
2024 | PROTAC VHL-conjugates | 5-(Bromomethyl), 3-iodo | Targeted protein degradation (phase I) |
Current innovations focus on dual-functional halogens—e.g., 5-(bromomethyl)-3-iodo-1H-indazole’s role in covalent kinase inhibitors and antibody-drug conjugates (ADCs) entering clinical validation [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8